

# Org-24598 for Cognitive Enhancement Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Org-24598 |           |
| Cat. No.:            | B1662365  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Org-24598 is a potent and selective inhibitor of the glial glycine transporter 1 (GlyT1), which plays a crucial role in regulating glycine levels in the synaptic cleft. By blocking the reuptake of glycine, Org-24598 increases the availability of this co-agonist at the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism of action has positioned Org-24598 as a compound of interest for cognitive enhancement, particularly in conditions associated with NMDA receptor hypofunction. This technical guide provides a comprehensive overview of the preclinical research on Org-24598, focusing on its mechanism of action, efficacy in a model of cognitive impairment, and the experimental protocols used in its evaluation. While the publicly available data on Org-24598 is primarily from a preclinical model of ethanol withdrawal-induced cognitive deficits, the findings suggest a potential for broader applications in cognitive enhancement research.

#### Introduction

The glycine transporter 1 (GlyT1) is a key regulator of glycine concentrations in the central nervous system. Glycine acts as an essential co-agonist at the NMDA receptor, meaning that the receptor requires both glutamate and glycine (or D-serine) to be activated.[1] Inhibition of GlyT1 leads to an increase in synaptic glycine levels, which in turn potentiates NMDA receptor function.[1] This enhancement of NMDA receptor signaling is a promising therapeutic strategy



for a variety of neurological and psychiatric disorders characterized by cognitive impairments, including schizophrenia and age-related cognitive decline.

**Org-24598** is a highly selective, sarcosine-based inhibitor of GlyT1.[1] It exhibits high potency for the GlyT1b isoform and is active in vivo.[2] Preclinical research has demonstrated its ability to modulate NMDA receptor function and reverse cognitive deficits in a rat model of ethanol withdrawal.[1]

#### **Mechanism of Action**

The primary mechanism of action of **Org-24598** is the inhibition of the glycine transporter 1 (GlyT1). This inhibition leads to a cascade of events that ultimately enhances cognitive function:

- Increased Synaptic Glycine: By blocking the reuptake of glycine from the synaptic cleft into glial cells, Org-24598 effectively increases the concentration of glycine available to bind to NMDA receptors.[1]
- Potentiation of NMDA Receptor Function: With higher levels of the co-agonist glycine, the NMDA receptor is more readily activated by the primary neurotransmitter, glutamate. This leads to enhanced NMDA receptor-mediated synaptic activity and plasticity, including longterm potentiation (LTP), a cellular mechanism underlying learning and memory.[1]
- Normalization of NMDA Receptor Subunit Expression: In a preclinical model of ethanol withdrawal, cognitive impairments were associated with an upregulation of the GluN1 and GluN2B subunits of the NMDA receptor in the perirhinal cortex and hippocampus.[1]
   Administration of Org-24598 was shown to normalize the expression of these subunits, suggesting a restorative effect on NMDA receptor homeostasis.[1]

The cognitive-enhancing effects of **Org-24598** are directly linked to its action on the glycine binding site of the NMDA receptor. This was confirmed in a study where the effects of **Org-24598** on cognitive performance were reversed by the administration of L-701,324, an antagonist of the NMDA receptor glycine site.[1]





Click to download full resolution via product page

Signaling pathway of Org-24598 in cognitive enhancement.



# **Preclinical Efficacy Data**

The primary body of evidence for the cognitive-enhancing effects of **Org-24598** comes from a study investigating its ability to reverse cognitive deficits in a rat model of binge-like ethanol exposure and withdrawal.[1]

#### **Animal Model and Behavioral Paradigms**

- Animal Model: Male Wistar rats were subjected to a 5-day binge-like intragastric administration of ethanol (5 g/kg) to induce cognitive impairments upon withdrawal.[3]
- Behavioral Tasks:
  - Novel Object Recognition (NOR) Task: This task assesses recognition memory. Rats are
    habituated to an arena with two identical objects. After a delay, one of the objects is
    replaced with a novel object. A rat with intact recognition memory will spend more time
    exploring the novel object.[3]
  - Barnes Maze (BM) Task: This task evaluates spatial learning and memory. Rats are
    placed on a circular platform with several holes around the perimeter, one of which leads
    to an escape box. The rats learn the location of the escape box over several trials.[3]

## **Summary of Key Findings**

The following tables summarize the qualitative and quantitative findings from the key preclinical study. Due to the limited availability of raw quantitative data in the public domain, the tables present the reported outcomes and statistical significance.

Table 1: Effects of **Org-24598** on Recognition Memory in the Novel Object Recognition (NOR) Task



| Treatment Group                   | Dose (mg/kg)  | Outcome                                                          | Statistical<br>Significance                |
|-----------------------------------|---------------|------------------------------------------------------------------|--------------------------------------------|
| Ethanol Withdrawal +<br>Vehicle   | -             | Impaired recognition<br>memory (reduced<br>discrimination index) | -                                          |
| Ethanol Withdrawal +<br>Org-24598 | 0.1, 0.3, 0.6 | Ameliorated recognition memory deficits                          | p < 0.05 for 0.3 and<br>0.6 mg/kg doses[4] |

Table 2: Effects of Org-24598 on Spatial Memory in the Barnes Maze (BM) Task

| Treatment Group                                   | Dose (mg/kg) | Outcome                                                       | Statistical<br>Significance |
|---------------------------------------------------|--------------|---------------------------------------------------------------|-----------------------------|
| Ethanol Withdrawal +<br>Vehicle                   | -            | Impaired spatial<br>memory flexibility<br>(reversal learning) | -                           |
| Ethanol Withdrawal +<br>Org-24598                 | 0.3          | Improved spatial memory flexibility                           | p < 0.01                    |
| Ethanol Withdrawal +<br>Org-24598 + L-<br>701,324 | 0.3 + 5      | Reversal of Org-<br>24598's beneficial<br>effects             | p < 0.001                   |

Table 3: Effects of Org-24598 on NMDA Receptor Subunit Expression



| Brain Region            | NMDA Receptor<br>Subunit | Effect of Ethanol<br>Withdrawal | Effect of Org-24598<br>(0.3 mg/kg) |
|-------------------------|--------------------------|---------------------------------|------------------------------------|
| Perirhinal Cortex (PRC) | GluN1                    | Upregulation                    | Normalization                      |
| Perirhinal Cortex (PRC) | GluN2B                   | Upregulation                    | Normalization                      |
| Hippocampus (HIP)       | GluN1                    | Upregulation                    | Normalization                      |
| Hippocampus (HIP)       | GluN2B                   | Upregulation                    | Normalization                      |

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of **Org-24598**.

## **Binge-Like Ethanol Administration Protocol**

- Subjects: Male Wistar rats.
- Habituation: Animals are habituated to the intragastric gavage procedure for several days prior to ethanol administration.
- Ethanol Administration: Rats receive a daily intragastric administration of 5 g/kg of ethanol for 5 consecutive days.[3]
- Withdrawal Period: Following the last dose of ethanol, animals are left undisturbed in their home cages for a specified withdrawal period (e.g., 10-13 days) before cognitive testing.[3]



Click to download full resolution via product page

Experimental workflow for the ethanol withdrawal model.



### **Novel Object Recognition (NOR) Task Protocol**

- Habituation Phase: On consecutive days, rats are individually placed in an empty open-field arena (e.g., 40x40x40 cm) for a set duration (e.g., 10 minutes) to acclimate to the environment.
- Familiarization Phase (T1): Two identical objects are placed in the arena. Each rat is allowed to explore the objects for a specific period (e.g., 5 minutes).
- Retention Interval: The rat is returned to its home cage for a defined period (e.g., 24 hours).
- Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set duration (e.g., 5 minutes).
- Data Analysis: The time spent exploring each object is recorded. The discrimination index
  (DI) is calculated as: (Time exploring novel object Time exploring familiar object) / (Total
  exploration time). A higher DI indicates better recognition memory.

#### **Barnes Maze (BM) Task Protocol**

- Apparatus: A circular platform (e.g., 122 cm diameter) with 18 equally spaced holes around the perimeter. An escape box is located under one of the holes.
- Habituation: Rats are placed in the center of the maze and allowed to freely explore for a short period (e.g., 90 seconds).
- Training Trials: Rats are placed in the center of the maze and guided to the escape hole.
   They are allowed to remain in the escape box for a short duration. This is repeated for several trials over multiple days.
- Probe Trial: The escape box is removed, and the rat is allowed to explore the maze for a set time. The time spent in the target quadrant (where the escape box was located) is measured.
- Reversal Learning: The location of the escape box is moved to the opposite quadrant. The training and probe trials are repeated to assess cognitive flexibility.
- Data Analysis: Primary latency to find the escape hole, number of errors (pokes into incorrect holes), and time spent in the target quadrant are recorded.



# **Pharmacokinetics and Safety**

There is limited publicly available information on the pharmacokinetics and safety profile of **Org-24598** in humans. A study on a related GlyT1 inhibitor, Org 25935, in healthy male volunteers showed that a single dose was well-tolerated, with the most common side effects being mild dizziness and drowsiness.[5] However, this compound did not improve learning or memory in this healthy population.[5] In a clinical trial for alcohol dependence, Org 25935 showed no significant benefit over placebo and was associated with fatigue, dizziness, and transient visual events.[6] It is important to note that these findings are for a different compound and may not be representative of **Org-24598**'s profile.

#### **Discussion and Future Directions**

The preclinical data for **Org-24598** in a model of ethanol withdrawal-induced cognitive impairment are promising. The compound effectively reversed deficits in both recognition and spatial memory, and these effects were directly linked to its modulation of the NMDA receptor. [1] However, the lack of data in other preclinical models of cognitive dysfunction, such as those related to schizophrenia or aging, limits a broader assessment of its potential.

Furthermore, the clinical development of other GlyT1 inhibitors has been challenging, with several compounds failing to demonstrate efficacy in later-stage trials. The reasons for this are likely complex and may involve factors such as optimal dosing, patient selection, and the specific nature of the cognitive deficits being targeted.

Future research on **Org-24598** should focus on:

- Evaluation in other preclinical models of cognitive impairment: This will help to determine the broader applicability of its mechanism of action.
- Detailed pharmacokinetic and safety studies: A thorough understanding of its absorption, distribution, metabolism, excretion, and potential side effects is crucial for any potential clinical development.
- Investigation of optimal dosing and treatment regimens: The preclinical data suggest that the
  effects of Org-24598 may not be dose-dependent, highlighting the need for careful dosefinding studies.[1]



#### Conclusion

**Org-24598** is a potent and selective GlyT1 inhibitor with a clear mechanism of action for enhancing cognitive function through the potentiation of NMDA receptor activity. Preclinical evidence in a model of ethanol withdrawal-induced cognitive deficits supports its potential as a cognitive enhancer. However, a significant amount of further research is required to fully understand its therapeutic potential, including its efficacy in other cognitive impairment models and its pharmacokinetic and safety profile in humans. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of **Org-24598** and other GlyT1 inhibitors for the treatment of cognitive disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object
  Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. Org 24598 | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats [mdpi.com]
- 5. A randomised trial of the effect of the glycine reuptake inhibitor Org 25935 on cognitive performance in healthy male volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Org-24598 for Cognitive Enhancement Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662365#org-24598-for-cognitive-enhancement-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com